9,21-Dichloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl furan-2-carboxylate

Description

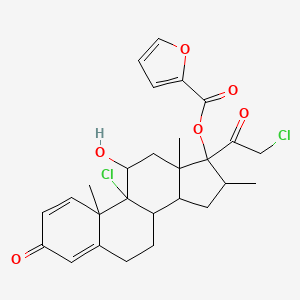

9,21-Dichloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl furan-2-carboxylate, commonly known as Mometasone Furoate (MF), is a synthetic corticosteroid with the molecular formula C₂₇H₃₀Cl₂O₆ and a molecular weight of 521.43 g/mol . Its structure features:

- 9,21-Dichloro substitutions for enhanced receptor binding and metabolic stability.

- 11β-Hydroxy group critical for anti-inflammatory activity.

- 16α-Methyl group to reduce systemic absorption and prolong local action.

- 17α-Furan-2-carboxylate ester improving lipophilicity and topical bioavailability .

MF is widely used in dermatology and respiratory medicine for its potent anti-inflammatory, antipruritic, and vasoconstrictive properties, particularly in treating eczema, psoriasis, and allergic rhinitis .

Properties

IUPAC Name |

[9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30Cl2O6/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFMFGQZHJDGCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30Cl2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861064 | |

| Record name | 9,21-Dichloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Strategy Overview

The compound is synthesized as a process-related impurity during mometasone furoate (MF) production. Key steps include:

- Epoxide ring manipulation to introduce the 11-oxo group.

- Chlorination at the C21 position.

- Acylation at the C17 hydroxyl group with 2-furoyl chloride.

Detailed Reaction Pathway

Starting Material

The synthesis begins with 9β,11β-epoxy-17α,21-dihydroxy-16α-methyl-3,20-dioxo-pregna-1,4-diene (8-DM, 6 ), a commercially available steroid intermediate.

Stepwise Preparation

Key Reactions:

Process Optimization

Critical Parameters

- Temperature control : Reactions at ≤0°C minimize side products during epoxide ring-opening and chlorination.

- Solvent selection : Dichloromethane (CH₂Cl₂) ensures solubility of intermediates, while DMAC facilitates acetylation.

Challenges

- Intermediate stability : The 9α-bromo intermediate (10 ) is hygroscopic, requiring inert drying conditions.

- Purification : Chromatography and crystallization (e.g., using methanol/water) achieve ≥96% purity.

Analytical Characterization

| Method | Key Data | Source |

|---|---|---|

| ¹H-NMR | δ 0.88 (16α-CH₃), 1.44 (21-OAc), 6.53 (furan protons) | |

| HPLC | Retention time: 12.4 min (C18 column, MeCN/H₂O gradient) | |

| MS | [M+H]⁺: 521.4 (theoretical: 521.43) |

Scale-Up Considerations

- Multi-gram synthesis : Optimized protocols yield 30% overall from 6 at 10–50 g scales.

- Cost reduction : Replacing chromatographic purification with crystallization improves feasibility.

Chemical Reactions Analysis

Synthetic Pathway and Key Reactions

The compound is synthesized via a multi-step sequence starting from 9β,11β-epoxy-17α,21-dihydroxy-16α-methyl-3,20-dioxo-pregna-1,4-diene (8-DM). Critical steps include epoxide ring opening , halogenation , and esterification (Figure 1) .

Degradation and Stability

The compound undergoes hydrolysis and oxidation under specific conditions:

Hydrolysis of the Ester Bond

-

Conditions : Aqueous acidic or basic media.

-

Products :

Oxidation of the 11-Hydroxy Group

-

Conditions : Exposure to oxidative agents (e.g., Cr³⁺/Zn systems) .

-

Product : 11-Keto derivatives, which are pharmacologically inactive .

Impurity Formation

Process-related impurities arise from incomplete reactions or stereochemical deviations:

Table 2: Common Impurities and Origins

Functional Group Reactivity

-

Diene System (C1-C4) : Susceptible to Diels-Alder reactions under thermal stress .

-

α,β-Unsaturated Ketone (C3) : Undergoes Michael addition with nucleophiles (e.g., thiols) .

-

Chlorine Atoms (C9, C21) : Participate in nucleophilic substitution under alkaline conditions .

Analytical Characterization

Critical methods for reaction monitoring include:

-

¹H-NMR : Assignments for 16α-CH₃ (δ 0.90, d), 21-CH₂OCO (δ 4.87) .

-

HPLC : Resolves EP Impurity S (RRT 1.12) from the main peak (RRT 1.00) .

This compound’s reactivity is central to its synthesis, stability, and impurity profile. Controlled reaction conditions and stereochemical precision are essential to minimize byproducts and ensure pharmacological efficacy .

Scientific Research Applications

9,21-Dichloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl furan-2-carboxylate, also known as mometasone furoate, is a synthetic corticosteroid primarily used for its anti-inflammatory and immunosuppressive properties .

Primary Applications

- Treatment of Allergic Rhinitis: Mometasone furoate is effective for both prophylactic treatment of seasonal allergic rhinitis and the treatment of perennial allergic rhinitis . Clinical trials have demonstrated the efficacy of mometasone furoate nasal spray in treating allergic rhinitis .

- Pharmaceutical Secondary Standard: Mometasone furoate is used as a pharmaceutical secondary standard and certified reference material .

Key Properties

- Molecular Formula:

- Molecular Weight: 521.43

- Synonyms: Mometasone furoate, 9α,21-dichloro-11β-hydroxy-16α-methyl 3,20-dioxopregna-1,4-dien-17-yl furan-2-carboxylate, (11β,16α)-9,21-Dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione

Safety and Handling

- Hazard Classification: Classified as Repr. 1B, indicating reproductive toxicity .

- Precautionary Statements: Includes P201, P202, P280, P308 + P313, P405, and P501 .

- Storage: Should be stored under specific conditions to maintain its stability and integrity . Storage Class 6.1C - Combustible acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

- Restrictions: Handling may be restricted, requiring permits or BSL certification .

Analytical Information

- SMILES String: C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@]4(C)[C@@]3(Cl)C@@HC[C@]2(C)[C@@]1(OC(=O)c5ccco5)C(=O)CCl

- InChI Key: WOFMFGQZHJDGCX-ZULDAHANSA-N

Mechanism of Action

Mometasone furoate exerts its effects by binding to glucocorticoid receptors in the cytosol of cells . This binding inhibits the release of inflammatory mediators such as histamine, leukotrienes, and cytokines . The compound also inhibits the activity of mast cells, eosinophils, basophils, and lymphocytes, thereby reducing inflammation and immune responses .

Comparison with Similar Compounds

Key Structural Differences

The table below highlights structural variations among MF and related corticosteroids:

| Compound | Substituents | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Mometasone Furoate (MF) | 9,21-Cl; 11β-OH; 16α-Me; 17α-furan-2-carboxylate | 521.43 | Dichloro, furan ester |

| Fluticasone Furoate | 6,9-F; 17α-(fluoromethylthio)carbonyl; 17β-furan-2-carboxylate | 538.58 | Trifluorinated, thioester, furan ester |

| Beclomethasone Dipropionate | 9α-Cl; 16β-Me; 17,21-dipropionate | 521.05 | Chloro, dipropionate esters |

| Clobetasol Propionate | 9-F; 21-Cl; 16β-Me; 17α-propionate | 466.97 | Fluoro-chloro, propionate ester |

| Betamethasone Dipropionate | 9-F; 16β-Me; 17,21-dipropionate | 504.56 | Fluoro, dipropionate esters |

Structural Insights :

- Halogenation : MF’s dichloro substitutions (9,21-Cl) enhance glucocorticoid receptor (GR) affinity compared to fluoro-substituted analogs like Fluticasone .

- Ester Groups : MF’s furan ester improves topical retention versus propionate/dipropionate esters (e.g., Clobetasol, Beclomethasone), which are more lipophilic and systemically absorbed .

- Stereochemistry : The 16α-methyl in MF reduces mineralocorticoid activity, unlike 16β-methyl derivatives (e.g., Betamethasone) .

Pharmacological and Clinical Comparisons

| Parameter | Mometasone Furoate | Fluticasone Furoate | Clobetasol Propionate |

|---|---|---|---|

| Potency (Relative) | High (Topical) | Very High (Inhaled) | Ultra-High (Topical) |

| Receptor Binding (GR) | 1,200-fold vs. cortisol | 1,800-fold vs. cortisol | 3,000-fold vs. cortisol |

| Half-Life | 5–6 hours (plasma) | 12–24 hours (plasma) | 2–3 hours (plasma) |

| Primary Use | Eczema, allergic rhinitis | Asthma, allergic rhinitis | Severe dermatitis |

Key Findings :

- Potency : Clobetasol’s ultra-high potency stems from its 9-F/21-Cl substitution and propionate ester, enabling deeper skin penetration .

- Half-Life : Fluticasone’s extended half-life is attributed to its trifluorinated structure and resistance to hepatic metabolism .

- Safety : MF’s 16α-methyl and furan ester minimize hypothalamic-pituitary-adrenal (HPA) axis suppression compared to Betamethasone .

Stability and Impurity Profiles

MF exhibits stability under controlled conditions but degrades under oxidative stress to form impurities like:

- 21-Chloro-9,11-epoxy-16α-methyl-3,20-dioxopregna-1,4-dien-17-yl furan-2-carboxylate (EP Impurity D) .

- 16-epi-Mometasone Furoate (stereoisomer with reduced activity) .

In contrast, Beclomethasone Dipropionate degrades to 9α-chloro derivatives, while Fluticasone Furoate forms sulfoxide metabolites under UV exposure .

Biological Activity

9,21-Dichloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl furan-2-carboxylate, commonly known as Mometasone Furoate , is a synthetic corticosteroid with notable biological activities. This compound is primarily used in dermatology and respiratory medicine due to its potent anti-inflammatory properties. This article aims to explore the biological activity of Mometasone Furoate, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C27H30Cl2O6

- Molecular Weight : 521.43 g/mol

- CAS Number : 2231764-75-1

- IUPAC Name : [(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo...furan-2-carboxylate]

Mometasone Furoate exerts its biological effects primarily through the following mechanisms:

- Glucocorticoid Receptor Agonism : It binds to the glucocorticoid receptor (GR), leading to the modulation of gene expression involved in inflammatory responses.

- Inhibition of Pro-inflammatory Cytokines : The compound inhibits the synthesis of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-alpha.

- Vasoconstriction : Mometasone induces vasoconstriction in inflamed tissues, reducing edema and erythema.

Anti-inflammatory Effects

Mometasone Furoate has been extensively studied for its anti-inflammatory properties. It is effective in treating various inflammatory conditions such as:

- Asthma : Clinical trials have demonstrated its efficacy in reducing airway inflammation and improving lung function in patients with persistent asthma .

| Study | Population | Outcome |

|---|---|---|

| Clinical Trial 1 | Adults with asthma | Significant reduction in asthma exacerbations |

| Clinical Trial 2 | Children with allergic rhinitis | Improvement in nasal symptoms |

Antipruritic Activity

The compound also exhibits antipruritic effects, making it suitable for treating dermatological conditions like eczema and psoriasis. Its application reduces itching and enhances patient comfort.

Case Studies

Several case studies highlight the effectiveness of Mometasone Furoate in clinical settings:

- Case Study on Allergic Rhinitis : A meta-analysis of randomized controlled trials indicated that Mometasone nasal spray significantly alleviates symptoms of allergic rhinitis compared to placebo .

- Case Study on Atopic Dermatitis : In patients with atopic dermatitis, topical application resulted in substantial improvement in skin lesions and reduced pruritus within two weeks .

Pharmacokinetics

Mometasone Furoate is characterized by high lipophilicity, which enhances its penetration through biological membranes. Its pharmacokinetic profile includes:

- Absorption : Rapidly absorbed following topical application.

- Distribution : Widely distributed in body tissues.

- Metabolism : Primarily metabolized by liver enzymes.

Safety and Side Effects

While Mometasone is generally well-tolerated, potential side effects include:

- Skin atrophy with prolonged use.

- Localized infections.

Q & A

Q. What are the validated analytical methods for quantifying this compound in pharmaceutical formulations?

Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely validated method. Key parameters include:

- Column : C18 stationary phase (e.g., 250 mm × 4.6 mm, 5 µm particle size).

- Mobile phase : Acetonitrile:water (65:35 v/v) with 0.1% trifluoroacetic acid.

- Detection : UV at 254 nm.

- Linearity : 10–200 µg/mL (R² > 0.999).

This method effectively separates degradation products and excipients, ensuring specificity and accuracy .

Q. How is the crystal structure of this compound determined?

Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard. Critical steps include:

Q. What are the primary degradation pathways under stress conditions?

Answer: Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) reveal:

Q. How does the compound’s structure relate to its anti-inflammatory activity?

Answer: The 9,21-dichloro and 16α-methyl groups enhance glucocorticoid receptor binding affinity. The 11β-hydroxy group is critical for receptor activation, while the furan-2-carboxylate ester improves lipophilicity and tissue retention. Comparative studies with analogs (e.g., triamcinolone) highlight the role of halogenation in potency .

Q. What starting materials are used in its synthesis?

Answer: Synthesis typically begins with pregnane derivatives. Key steps include:

- Halogenation (e.g., Cl₂ or SOCl₂) at C9 and C21.

- Selective oxidation to form the 3,20-dione.

- Esterification with furan-2-carbonyl chloride.

Process impurities (e.g., over-halogenated byproducts) require rigorous purification .

Advanced Research Questions

Q. What challenges arise in optimizing its synthetic yield?

Answer: Key challenges include:

Q. How can stability-indicating methods resolve co-elution with degradation products?

Answer: Use orthogonal techniques:

Q. How to assess its environmental impact post-disposal?

Answer: Follow the INCHEMBIOL framework:

- Phase 1 : Measure logP (2.8) and soil adsorption coefficient (Koc = 450 L/kg).

- Phase 2 : Aquatic toxicity testing (e.g., Daphnia magna EC₅₀).

- Phase 3 : Model biodegradation pathways (e.g., hydroxylation via cytochrome P450).

High persistence in water necessitates advanced oxidation processes for remediation .

Q. How to address contradictions between in vitro and in vivo efficacy data?

Answer: Conduct systematic analysis:

Q. What role does polymorphism play in its therapeutic efficacy?

Answer: Polymorphs (e.g., Form I vs. II) affect solubility and dissolution rates. Characterization methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.